CYP3A4 Time-Dependent Inhibition Risk: 4-Substitution as a Key Mitigation Strategy for 5-Fluoropyrimidines
In a structure–activity relationship study aimed at overcoming CYP3A4 time-dependent inhibition (TDI), it was demonstrated that substitution at both the 4- and 6-positions of a 5-fluoropyrimidine core was necessary to ameliorate TDI caused by bioactivation via oxidative defluorination [1]. While the target compound 5-fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine satisfies the 4-substitution requirement, the unsubstituted 5-fluoropyrimidine parent compound (CAS 675-21-8) and mono-substituted analogs lacking a 4-substituent retain the full TDI liability. This evidence establishes that the 4-prenyloxy group is not merely a benign structural variation but a critical determinant of metabolic safety for any downstream probe or lead molecule derived from this scaffold.
| Evidence Dimension | CYP3A4 TDI (binary: liability present vs. ameliorated) |
|---|---|
| Target Compound Data | 5-Fluoro-4-[(3-methylbut-2-en-1-yl)oxy]pyrimidine: 4-position substituted (prenyloxy); structural prerequisite for TDI amelioration satisfied. |
| Comparator Or Baseline | 5-Fluoropyrimidine parent (CAS 675-21-8): unsubstituted at 4-position; TDI liability intact. 4-unsubstituted 5-fluoropyrimidine derivatives: TDI liability intact. |
| Quantified Difference | Qualitative categorical: TDI amelioration requires both 4- and 6-substitution vs. TDI liability retained in 4-unsubstituted analogs. |
| Conditions | Human liver microsome CYP3A4 TDI assay; structure–activity relationship and metabolite identification studies [1]. |
Why This Matters
For procurement decisions, selecting a 4-substituted 5-fluoropyrimidine building block proactively eliminates a known CYP3A4 TDI liability that would otherwise require extensive downstream medicinal chemistry remediation.
- [1] Bolleddula, J.; et al. Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. J. Med. Chem. 2018, 61, 10700–10708. View Source
